4-Cyanophenyl 4-heptylbenzoate

Description

The exact mass of the compound 4-Cyanophenyl 4-heptylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyanophenyl 4-heptylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenyl 4-heptylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

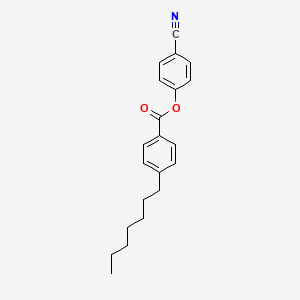

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl) 4-heptylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAUTNYPKHVAEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068129 |

Source

|

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38690-76-5 |

Source

|

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38690-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl p-heptylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 4-Cyanophenyl 4-heptylbenzoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenyl 4-heptylbenzoate is a thermotropic liquid crystal, a class of organic molecules that exhibits a fluid-like state with long-range orientational order. Its unique molecular architecture, characterized by a rigid core and a flexible alkyl chain, gives rise to its mesomorphic properties. This compound is of significant interest in materials science, particularly for its application in liquid crystal displays (LCDs) and other electro-optical devices. The presence of a terminal cyano group imparts a strong dipole moment, which is crucial for the alignment of the molecules in an external electric field, a fundamental principle behind the operation of many LCD technologies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of 4-Cyanophenyl 4-heptylbenzoate, offering valuable insights for researchers and professionals working in the fields of materials science, organic synthesis, and device engineering.

Chemical Structure and Physicochemical Properties

4-Cyanophenyl 4-heptylbenzoate possesses a calamitic (rod-like) molecular structure, which is a common feature of many liquid crystalline compounds. The molecule can be deconstructed into three key components: a central rigid core composed of two phenyl rings linked by an ester group, a flexible n-heptyl (C7H15) aliphatic chain at one end, and a polar cyano (-C≡N) group at the other.

The rigid core provides the necessary structural anisotropy for the formation of liquid crystal phases. The flexible heptyl chain contributes to lowering the melting point and influencing the temperature range of the mesophase. The terminal cyano group, with its large dipole moment, is a critical determinant of the dielectric anisotropy of the material, which is a key parameter for its application in display technologies.

A summary of the key physicochemical properties of 4-Cyanophenyl 4-heptylbenzoate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C21H23NO2 | [1][2] |

| Molecular Weight | 321.42 g/mol | [2] |

| CAS Number | 38690-76-5 | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 44-45 °C | [3][4] |

| Boiling Point | ~460 °C (estimated) | [3] |

| Liquid Crystal Phase | Nematic | |

| Nematic to Isotropic Transition Temperature (Clearing Point) | 55 °C |

Synthesis of 4-Cyanophenyl 4-heptylbenzoate

The synthesis of 4-Cyanophenyl 4-heptylbenzoate is typically achieved through the esterification of 4-heptylbenzoic acid with 4-cyanophenol. A common and efficient method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is favored for its mild reaction conditions.

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the precursors followed by the final esterification.

Experimental Protocol: Steglich Esterification

Materials:

-

4-heptylbenzoic acid

-

4-cyanophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-heptylbenzoic acid (1.0 equivalent) and 4-cyanophenol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Catalyst and Coupling Agent: Add a catalytic amount of DMAP (0.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Characterization of 4-Cyanophenyl 4-heptylbenzoate

The synthesized 4-Cyanophenyl 4-heptylbenzoate is characterized using various analytical techniques to confirm its structure and purity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Aromatic protons ortho to the ester carbonyl |

| ~7.70 | Doublet | 2H | Aromatic protons of the cyanophenyl ring ortho to the cyano group |

| ~7.30 | Doublet | 2H | Aromatic protons meta to the ester carbonyl |

| ~7.25 | Doublet | 2H | Aromatic protons of the cyanophenyl ring meta to the cyano group |

| ~2.70 | Triplet | 2H | -CH2- group attached to the benzene ring |

| ~1.65 | Multiplet | 2H | -CH2- group beta to the benzene ring |

| ~1.30 | Multiplet | 8H | Remaining methylene (-CH2-) groups of the heptyl chain |

| ~0.90 | Triplet | 3H | Terminal methyl (-CH3) group of the heptyl chain |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Ester carbonyl carbon (C=O) |

| ~154 | Aromatic carbon of the cyanophenyl ring attached to the ester oxygen |

| ~149 | Aromatic carbon of the heptylbenzoate ring attached to the heptyl group |

| ~134 | Aromatic carbons of the cyanophenyl ring ortho to the cyano group |

| ~130 | Aromatic carbons of the heptylbenzoate ring ortho to the ester carbonyl |

| ~129 | Aromatic carbons of the heptylbenzoate ring meta to the ester carbonyl |

| ~122 | Aromatic carbons of the cyanophenyl ring meta to the cyano group |

| ~118 | Cyano group carbon (-C≡N) |

| ~109 | Aromatic carbon of the cyanophenyl ring bearing the cyano group |

| ~36 | -CH2- group attached to the benzene ring |

| ~31-22 | Methylene (-CH2-) carbons of the heptyl chain |

| ~14 | Terminal methyl (-CH3) carbon of the heptyl chain |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Strong | Aliphatic C-H stretching (heptyl chain) |

| ~2230 | Strong, Sharp | C≡N stretching of the cyano group |

| ~1735 | Strong | C=O stretching of the ester group |

| ~1600, ~1500 | Medium | Aromatic C=C stretching |

| ~1270, ~1160 | Strong | C-O stretching of the ester group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 321. Key fragmentation patterns would involve the cleavage of the ester linkage and the aliphatic chain.

Liquid Crystalline Properties and Applications

4-Cyanophenyl 4-heptylbenzoate exhibits a nematic liquid crystal phase over a specific temperature range. In the nematic phase, the elongated molecules have long-range orientational order, meaning they tend to align along a common direction, known as the director, but lack positional order. This combination of fluidity and anisotropy is the hallmark of the liquid crystalline state.

The presence of the terminal cyano group results in a large positive dielectric anisotropy (Δε > 0). This means that the dielectric constant parallel to the molecular long axis is greater than the dielectric constant perpendicular to it. This property is fundamental to the operation of twisted nematic (TN) and other field-effect LCDs. When an electric field is applied across a thin film of the liquid crystal, the molecules with positive dielectric anisotropy will align themselves parallel to the field. This reorientation changes the optical properties of the liquid crystal layer, allowing for the modulation of light transmission.

Due to these properties, 4-Cyanophenyl 4-heptylbenzoate is a valuable component in liquid crystal mixtures used in various electro-optical applications, including:

-

Liquid Crystal Displays (LCDs): For televisions, computer monitors, and mobile devices.

-

Optical Shutters and Modulators: For controlling the intensity of light beams.

-

Sensors: Where changes in temperature or electric field can be detected through changes in the liquid crystal's optical properties.

Conclusion

4-Cyanophenyl 4-heptylbenzoate is a well-characterized liquid crystalline material with a unique combination of molecular structure and physical properties that make it highly suitable for applications in electro-optical devices. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of analytical techniques. The understanding of its structure-property relationships, particularly the role of the terminal cyano group in dictating its dielectric anisotropy, is crucial for the rational design of new liquid crystal materials with tailored properties for advanced display technologies and other emerging applications. This guide serves as a foundational resource for scientists and engineers working with or developing novel liquid crystalline materials.

References

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyanophenyl 4-heptylbenzoate (C21H23NO2). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of 4-Cyanophenyl 4-heptylbenzoate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Cyanophenyl 4-heptylbenzoate, a nematic liquid crystal. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible in a standard laboratory setting.

Section 1: Introduction and Significance

4-Cyanophenyl 4-heptylbenzoate is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at a temperature range of 44°C to 56.6°C. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, is characteristic of many liquid crystalline materials.[1] The presence of the polar cyano group and the ester linkage contributes to the molecule's dipole moment, which is a key factor in its liquid crystalline behavior. This compound and its analogs are of significant interest in materials science, particularly for their applications in display technologies and as stationary phases in chromatography.[2]

Key Properties:

| Property | Value |

| Molecular Formula | C21H23NO2[3][4][5] |

| Molecular Weight | 321.41 g/mol [4] |

| Melting Point | 44-45 °C[6][][8] |

| Appearance | White to light yellow powder or crystals[][8] |

Section 2: Synthesis via Steglich Esterification

The synthesis of 4-cyanophenyl 4-heptylbenzoate is most effectively achieved through a Steglich esterification. This method is advantageous as it proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[9][10] The reaction couples a carboxylic acid (4-heptylbenzoic acid) and an alcohol (4-cyanophenol) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12]

Reaction Mechanism

The Steglich esterification proceeds through the following key steps:

-

Activation of the Carboxylic Acid: DCC activates the carboxylic acid (4-heptylbenzoic acid) to form a highly reactive O-acylisourea intermediate.[9][13]

-

Nucleophilic Attack by DMAP: The catalyst, DMAP, acts as a potent nucleophile and attacks the O-acylisourea, forming a reactive N-acylpyridinium intermediate. This step is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[9][13]

-

Ester Formation: The alcohol (4-cyanophenol) then attacks the N-acylpyridinium intermediate, leading to the formation of the desired ester and regenerating the DMAP catalyst.[13]

-

Byproduct Formation: DCC is converted to dicyclohexylurea (DCU), a stable and poorly soluble urea derivative that can be easily removed by filtration.[9][11]

Sources

- 1. SYNTHON Chemicals Shop | 4-Cyanophenyl 4-heptylbenzoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Compound 4-cyanophenyl 4-heptylbenzoate - Chemdiv [chemdiv.com]

- 6. 4-CYANOPHENYL 4-HEPTYLBENZOATE | 38690-76-5 [chemicalbook.com]

- 8. 4-CYANOPHENYL 4-HEPTYLBENZOATE CAS#: 38690-76-5 [m.chemicalbook.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. Steglich esterification - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Steglich Esterification [organic-chemistry.org]

An In-depth Technical Guide to the Mesomorphic Behavior of 4-Cyanophenyl 4-heptylbenzoate

This guide provides a comprehensive technical overview of the synthesis, characterization, and mesomorphic properties of 4-Cyanophenyl 4-heptylbenzoate. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged with liquid crystal technologies.

Introduction: The Significance of 4-Cyanophenyl 4-heptylbenzoate in Liquid Crystal Science

4-Cyanophenyl 4-heptylbenzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states.[1] The defining characteristic of these mesophases is the combination of fluid-like properties with a degree of long-range orientational order.[1] The molecular structure of 4-Cyanophenyl 4-heptylbenzoate, featuring a rigid core and a flexible alkyl chain, is archetypal for inducing such behavior.

The presence of a terminal cyano (-C≡N) group is a critical feature, imparting a strong dipole moment to the molecule. This high polarity is instrumental in dictating the intermolecular interactions that lead to the formation of the nematic phase and results in a positive dielectric anisotropy, a prerequisite for the electro-optical switching utilized in many liquid crystal displays (LCDs).[2] Consequently, cyanobiphenyl and related compounds have been foundational in the development of display technologies.[2][3] Understanding the fundamental properties of individual liquid crystal compounds like 4-Cyanophenyl 4-heptylbenzoate is paramount for the rational design of liquid crystal mixtures with tailored properties for specific applications.

Molecular Structure and Physicochemical Properties

The molecular and physicochemical properties of 4-Cyanophenyl 4-heptylbenzoate are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 4-Cyanophenyl 4-heptylbenzoate | [4] |

| Synonym | 4-Heptylbenzoic acid 4-cyanophenyl ester | [5] |

| CAS Number | 38690-76-5 | [6] |

| Molecular Formula | C21H23NO2 | [4] |

| Molecular Weight | 321.41 g/mol | [4] |

| Appearance | White to light yellow powder/crystals | [6] |

| Mesophase Behavior | Cr 44 N 56.6 I | [7] |

| Melting Point | 44-45 °C | [6] |

| Nematic-Isotropic Transition | 56.6 °C | [7] |

Cr: Crystalline, N: Nematic, I: Isotropic

Synthesis of 4-Cyanophenyl 4-heptylbenzoate

The synthesis of 4-Cyanophenyl 4-heptylbenzoate is typically achieved through the esterification of 4-heptylbenzoic acid with 4-cyanophenol. A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is favored for its mild reaction conditions and high yields.

Rationale for Synthetic Approach

The choice of the Steglich esterification is predicated on its efficiency in forming ester bonds under gentle, room-temperature conditions, which helps to prevent side reactions and decomposition of the starting materials. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic hydroxyl group of the 4-cyanophenol. DMAP serves as a catalyst by forming a more reactive acylpyridinium intermediate. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration, simplifying the purification process.

Experimental Protocol: Steglich Esterification

Materials:

-

4-heptylbenzoic acid

-

4-cyanophenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-heptylbenzoic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Cyanophenyl 4-heptylbenzoate as a white solid.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

}

Synthesis workflow for 4-Cyanophenyl 4-heptylbenzoate via Steglich esterification.

Characterization of Mesomorphic Behavior

The mesomorphic behavior of 4-Cyanophenyl 4-heptylbenzoate is characterized by a nematic phase exhibited between the crystalline solid and the isotropic liquid phases. The investigation of this behavior relies on a combination of thermal analysis, optical microscopy, and X-ray diffraction techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of a liquid crystal. A representative DSC thermogram for a cyanobiphenyl-based liquid crystal shows distinct peaks corresponding to the phase transitions. For 4-Cyanophenyl 4-heptylbenzoate, the expected transitions are the crystal-to-nematic (melting) and the nematic-to-isotropic (clearing) transitions.

Self-Validating Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified 4-Cyanophenyl 4-heptylbenzoate into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Thermal Cycling:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the isotropic clearing point (e.g., 80 °C) to erase any previous thermal history.

-

Hold at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same rate to a temperature below the crystallization point (e.g., 0 °C).

-

Reheat the sample at the same rate to the isotropic phase.

-

-

Data Analysis: The second heating scan is typically used for analysis to ensure a consistent thermal history. The onset of the melting peak corresponds to the crystal-to-nematic transition temperature, and the peak maximum of the clearing endotherm corresponds to the nematic-to-isotropic transition temperature. The area under each peak is integrated to determine the enthalpy of the transition (ΔH).

The transition temperatures for 4-Cyanophenyl 4-heptylbenzoate have been reported as follows:

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the identification of liquid crystal phases based on their unique optical textures. When a nematic liquid crystal is viewed between crossed polarizers, it exhibits a characteristic texture due to the spatial variations in the orientation of the director (the average direction of the long molecular axes). The typical texture for a nematic phase is the schlieren texture, which is characterized by the presence of dark brushes that emanate from point defects known as disclinations.[8][9]

Protocol for POM Observation:

-

Sample Preparation: Place a small amount of 4-Cyanophenyl 4-heptylbenzoate on a clean glass microscope slide and cover with a coverslip.

-

Heating Stage: Place the slide on a calibrated hot stage attached to the polarized microscope.

-

Observation: Heat the sample into the isotropic phase (above 56.6 °C), where the field of view will appear dark between crossed polarizers.

-

Cooling and Texture Formation: Slowly cool the sample into the nematic phase. As the transition occurs, birefringent domains will appear and coalesce, forming the characteristic nematic texture. The schlieren texture with two- and four-brush disclinations is expected.

-

Confirmation: Further cooling will lead to crystallization, and reheating should reproduce the nematic texture, confirming the reversibility of the transition.

}

Workflow for the characterization of 4-Cyanophenyl 4-heptylbenzoate by POM.

X-Ray Diffraction (XRD)

X-ray diffraction studies on oriented samples of 4-Cyanophenyl 4-heptylbenzoate provide quantitative information about the molecular arrangement in the nematic phase.[10][11] In the nematic phase, the molecules exhibit long-range orientational order but only short-range positional order. XRD patterns of an aligned nematic sample typically show diffuse equatorial reflections corresponding to the average intermolecular distance and meridional reflections related to the molecular length.

A study by Bhattacharjee et al. on magnetically aligned samples of 4-Cyanophenyl 4-heptylbenzoate provided key structural insights.[10] The average intermolecular distance (D) was determined from the angular position of the equatorial maxima. The apparent molecular length (l) was calculated from the meridional reflections.

Key Findings from XRD Analysis:

-

Intermolecular Distance (D): The average distance between adjacent molecules in the nematic phase.

-

Apparent Molecular Length (l): Found to be approximately 28 Å.[10]

-

Calculated Molecular Length: The length of a single molecule in its fully extended conformation is calculated to be around 21 Å.[10]

-

Molecular Association: The significant difference between the apparent and calculated molecular lengths suggests a degree of antiparallel association between molecules.[10] This is a common feature in liquid crystals with strong terminal dipoles, where the molecules tend to form overlapping pairs to minimize electrostatic repulsion.

From the angular distribution of the X-ray intensities, the orientational distribution function, f(β), can be calculated. This function describes the probability of finding a molecule at a certain angle (β) with respect to the director. From f(β), the orientational order parameters,

Conclusion

4-Cyanophenyl 4-heptylbenzoate serves as a model compound for understanding the structure-property relationships in calamitic liquid crystals. Its synthesis via standard esterification methods is straightforward, and its mesomorphic behavior can be thoroughly characterized by a suite of standard analytical techniques. The interplay between its molecular structure, particularly the terminal cyano group and the alkyl chain length, and the resulting intermolecular forces gives rise to its nematic properties. The insights gained from detailed studies, such as X-ray diffraction, reveal the subtle yet crucial aspects of molecular ordering, including antiparallel association, which are fundamental to the behavior of this important class of materials. This comprehensive understanding is essential for the continued development of advanced liquid crystal materials for a wide array of technological applications.

References

-

Bhattacharjee, B., Paul, S., & Paul, R. (1981). Order parameter and the orientational distribution function for 4-cyanophenyl-4′-n-heptyl benzoate in the nematic phase. Molecular Physics, 44(6), 1391-1398. [Link]

-

Bezborodov, V. S., Lapanik, V. I., Adomenas, P. V., & Sirutkaitis, R. (1992). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds. Liquid Crystals, 11(3), 373-384. [Link]

-

Alshammari, A. F., Pociecha, D., Walker, R., Storey, J. M. D., Gorecka, E., & Imrie, C. T. (2022). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m). Journal of Materials Chemistry C, 10(23), 8969-8980. [Link]

- Cole, H. S., & Aftergut, S. (1979). U.S. Patent No. 4,147,651. Washington, DC: U.S.

-

Urban, S., & Gestblom, B. (2001). Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate. Liquid Crystals, 28(8), 1229-1236. [Link]

-

Usha, K., Vijayan, K., & Rao, D. S. S. (1986). Crystal and Molecular Structure of the Nematogenic Compound 4-Cyanophenyl-4′-n-Heptylbenzoate (CPHB). Molecular Crystals and Liquid Crystals, 132(1-2), 159-170. [Link]

-

Takahashi, K., Taguchi, D., Kajitani, T., Fukushima, T., Kubo, S., & Shishido, A. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers, 15(23), 4567. [Link]

-

Potter, B. V. L., & Chrystal, E. J. T. (2014). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 57(15), 6496-6511. [Link]

-

Sereda, O., et al. (2023). Conformation-dependent molecular association and spectral properties of 4-pentyl-4-cyanobiphenyl liquid crystal in different p. The Journal of Chemical Physics, 158(4), 044502. [Link]

-

ResearchGate. (n.d.). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. Retrieved from [Link]

-

Kelly, S. M. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals Today, 1-21. [Link]

-

Grigat, E., & Pütter, R. (1973). Cyanic acid, phenyl ester. Organic Syntheses, 53, 35. [Link]

-

ResearchGate. (n.d.). Component 2: 4-cyanophenyl 4-n-heptyl benzoate (CPHB). Retrieved from [Link]

- Oh, S. W., et al. (1999). U.S. Patent No. EP0919536A1.

-

Emsley, J. W., et al. (2020). Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Crystals, 10(4), 303. [Link]

-

Paterson, D. A., et al. (2016). Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4′-yloxy)-6-(4-cyanobiphenyl-4′-yl)hexane (CB6OCB) and comparison with CB7CB. Soft Matter, 12(31), 6827-6840. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

-

Gsrs. (n.d.). 4-CYANOPHENYL 4-HEPTYLBENZOATE. Retrieved from [Link]

-

Dawood, A. H. (2015). Synthesis, Characterization and Study the Liquid Crystalline Properties of New Discotic Compounds (Master's thesis, Al-Nahrain University). [Link]

- Finkelstein, B. L., et al. (2003). U.S. Patent No. 6,613,930. Washington, DC: U.S.

- Aftergut, S., & Cole, H. S. (1982). U.S. Patent No. 4,309,304. Washington, DC: U.S.

-

Han, X., et al. (2003). Synthesis and characterisation of side-chain liquid crystalline poly[w,4(cyanobiphenyl-4-oxy)alkyl]epichlorohydrin. Liquid Crystals, 30(10), 1189-1195. [Link]

- Mermilliod, N., & Mégard, P. (2004). French Patent No. FR2851568A1.

-

Bhattacharjee, B., Paul, S., & Paul, R. (1981). Order parameter and the orientational distribution function for 4-cyanophenyl-4′-n-heptyl benzoate in the nematic phase. Molecular Physics, 44(6), 1391-1398. [Link]

-

ResearchGate. (n.d.). (a) Polarizing microscopy texture of a schlieren structure in a nematic... Retrieved from [Link]

-

ResearchGate. (n.d.). Nematic Schlieren texture. Retrieved from [Link]

-

Ellis, P. W., Klaneček, S., & Fernandez-Nieves, A. (2020). Polarized epifluorescence microscopy and the imaging of nematic liquid crystals in highly curved geometries. Physical Review E, 101(5-1), 052703. [Link]

-

ResearchGate. (n.d.). Polarized Phosphorescence of Isotropic and Metal-Based Clustomesogens Dispersed into Chiral Nematic Liquid Crystalline Films. Retrieved from [Link]

Sources

- 1. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benz ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00162D [pubs.rsc.org]

- 2. dakenchem.com [dakenchem.com]

- 3. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-CYANOPHENYL 4-HEPTYLBENZOATE CAS#: 38690-76-5 [m.chemicalbook.com]

- 7. SYNTHON Chemicals Shop | 4-Cyanophenyl 4-heptylbenzoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

Phase transition temperatures of 4-Cyanophenyl 4-heptylbenzoate

An In-Depth Technical Guide to the Phase Transition Temperatures of 4-Cyanophenyl 4-heptylbenzoate

Introduction

4-Cyanophenyl 4-heptylbenzoate, often abbreviated as CPHB, is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid aromatic core, a flexible alkyl chain, and a polar cyano group, is archetypal for materials that exhibit a nematic phase. This guide provides an in-depth analysis of the phase transition temperatures of CPHB, detailing the experimental methodologies used for their determination and the underlying molecular principles governing this behavior. Understanding these transitions is critical for the application of CPHB and similar materials in display technologies and other optoelectronic devices.

Physicochemical and Structural Properties

The defining characteristics of 4-Cyanophenyl 4-heptylbenzoate are summarized below. These properties are fundamental to its liquid crystalline nature.

| Property | Value | Reference |

| Chemical Name | 4-Cyanophenyl 4-heptylbenzoate | [1] |

| Synonyms | 4-Heptylbenzoic Acid 4-Cyanophenyl Ester | |

| CAS Number | 38690-76-5 | [2][3] |

| Molecular Formula | C₂₁H₂₃NO₂ | [1][4] |

| Molecular Weight | 321.41 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

The molecule's elongated shape, arising from the para-substituted benzene rings, and the strong dipole moment of the terminal cyano (-CN) group are primary drivers of its mesophase formation. The heptyl (-C₇H₁₅) chain provides molecular flexibility, influencing the temperature range over which the liquid crystal phases are stable.[5]

Phase Transition Behavior and Temperatures

CPHB exhibits a well-defined enantiotropic phase transition sequence. The transitions from the crystalline solid (Cr) to the nematic liquid crystal (N) phase and subsequently to the isotropic liquid (I) phase occur at specific, reproducible temperatures upon heating.

| Transition | Temperature (°C) | Description |

| Cr → N | 44.0 - 45.0 | Melting Point |

| N → I | 56.6 | Clearing Point |

Data sourced from commercial supplier specifications and chemical databases.[2][3][6]

The Cr → N transition represents the melting of the solid crystal into the nematic phase, where the material loses its positional order but retains a significant degree of long-range orientational order. The N → I transition, or clearing point, marks the transition to a true isotropic liquid, where both positional and orientational order are lost.

Core Methodologies for Characterization

The determination and validation of phase transition temperatures require precise analytical techniques. The following protocols are standard in the field of liquid crystal research.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the primary method for quantifying the thermodynamics of phase transitions. It directly measures the heat flow associated with a transition (enthalpy), providing unambiguous confirmation of the transition temperature. The choice of slow scan rates (e.g., 2-5 °C/min) is crucial for resolving closely spaced transitions and ensuring thermal equilibrium, thereby yielding accurate and reproducible data.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of CPHB into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation or degradation of the sample during heating. Place an empty, sealed aluminum pan on the reference sensor.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature below the first expected transition (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the final transition (e.g., 70 °C).

-

Hold isothermally for 2-3 minutes to ensure complete melting.

-

Cool the sample at the same rate back to the starting temperature.

-

-

Data Analysis: The phase transitions are identified as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is typically reported as the transition temperature.

Trustworthiness: This protocol is self-validating. A second heating-cooling cycle is typically run to check for reproducibility and to erase any previous thermal history of the sample. The transition temperatures should be consistent between cycles.

Caption: Workflow for DSC analysis of CPHB phase transitions.

Polarized Optical Microscopy (POM)

Expertise & Experience: While DSC provides thermodynamic data, POM offers direct visual confirmation of the phase transitions. By observing the sample's texture through cross-polarizers while heating, one can unequivocally identify the anisotropic nematic phase (which appears bright and textured) versus the isotropic liquid phase (which appears dark). This technique is indispensable for confirming the nature of the mesophase.

Protocol:

-

Sample Preparation: Place a small amount of CPHB on a clean microscope slide.

-

Mounting: Cover the sample with a coverslip and place it on a calibrated hot stage fitted to the microscope stage.

-

Initial Observation: Heat the sample into the isotropic phase (e.g., 60 °C) to allow it to flow into a thin, uniform film.

-

Observation on Cooling: Slowly cool the sample (e.g., 2-5 °C/min). Observe the nucleation and growth of the nematic phase from the isotropic liquid. The nematic phase will appear as birefringent droplets that coalesce into a characteristic texture (e.g., Schlieren or marbled).

-

Observation on Heating: Record the temperature at which the nematic texture completely disappears into the dark, isotropic field. This corresponds to the clearing point (N → I).

-

Confirmation: Upon further cooling, observe the crystallization from the nematic phase. Record the temperature at which the solid crystalline structure forms.

Trustworthiness: The visual evidence from POM directly validates the transitions detected by DSC. The appearance and disappearance of birefringence are unmistakable optical signatures of the phase changes.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. SYNTHON Chemicals Shop | 4-Cyanophenyl 4-heptylbenzoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 3. 4-CYANOPHENYL 4-HEPTYLBENZOATE CAS#: 38690-76-5 [m.chemicalbook.com]

- 4. Compound 4-cyanophenyl 4-heptylbenzoate - Chemdiv [chemdiv.com]

- 5. dakenchem.com [dakenchem.com]

- 6. 4-CYANOPHENYL 4-HEPTYLBENZOATE | 38690-76-5 [chemicalbook.com]

Spectroscopic Characterization of 4-Cyanophenyl 4-heptylbenzoate: A Multi-technique Approach

Abstract

This technical guide provides an in-depth analysis of 4-Cyanophenyl 4-heptylbenzoate, a key component in liquid crystal technologies. We will explore its structural verification and characterization through a comprehensive application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document serves as a practical reference for researchers and quality control professionals, detailing not only the interpretation of spectral data but also the underlying causality of experimental choices and robust protocols for data acquisition.

Introduction and Molecular Structure

4-Cyanophenyl 4-heptylbenzoate (CPHB) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. Its molecular structure, consisting of a flexible heptyl tail, a rigid biphenyl core, an ester linkage, and a polar cyano group, is responsible for its mesogenic properties. The molecular formula is C₂₁H₂₃NO₂ with a molecular weight of 321.42 g/mol .[1][2] Accurate and unambiguous confirmation of this structure is paramount for ensuring the material's performance in applications such as display devices. Spectroscopic analysis provides a non-destructive and highly detailed method for this confirmation.

Figure 1: Chemical Structure of 4-Cyanophenyl 4-heptylbenzoate

(Note: An illustrative image of the chemical structure would be placed here.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and population of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy distinguishes the different types of protons in a molecule based on their unique electronic environments. Protons in different parts of the CPHB molecule (aliphatic chain vs. aromatic rings) will resonate at different frequencies (chemical shifts), providing a distinct fingerprint. The integration of the signal is proportional to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyanophenyl 4-heptylbenzoate in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and the single residual solvent peak is easily identifiable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

-

Acquisition Parameters:

-

Temperature: 298 K (Room Temperature).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Assignment:

The ¹H NMR spectrum of CPHB shows distinct regions for the aliphatic heptyl chain and the aromatic protons. The aromatic region is particularly complex due to the para-substituted rings.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet (d) | 2H | Aromatic protons ortho to the ester (C=O) |

| ~7.75 | Doublet (d) | 2H | Aromatic protons ortho to the nitrile (CN) |

| ~7.35 | Doublet (d) | 2H | Aromatic protons meta to the ester (C=O) |

| ~7.25 | Doublet (d) | 2H | Aromatic protons meta to the nitrile (CN) |

| ~2.70 | Triplet (t) | 2H | -CH₂- group attached to the benzene ring |

| ~1.65 | Multiplet (m) | 2H | Second -CH₂- group in the heptyl chain |

| ~1.30 | Multiplet (m) | 6H | Middle three -CH₂- groups of the chain |

| ~0.90 | Triplet (t) | 3H | Terminal -CH₃ group of the heptyl chain |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. While less sensitive than ¹H NMR, it is invaluable for confirming the number of different carbon environments and identifying quaternary (non-protonated) carbons, such as those in the C=O and C≡N groups.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Experiment: Proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for all carbons.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Reference: The CDCl₃ solvent peak at ~77.16 ppm.

-

Data Interpretation and Assignment:

The ¹³C NMR spectrum will show signals for all 21 carbons in the molecule, though some aromatic signals may overlap.

| Chemical Shift (δ) (ppm) | Assignment |

| ~164 | Ester Carbonyl Carbon (C=O) |

| ~155, ~153 | Aromatic carbons attached to oxygen |

| ~134, ~132, ~130, ~122 | Aromatic CH carbons |

| ~127, ~110 | Quaternary aromatic carbons |

| ~118 | Nitrile Carbon (C≡N) |

| ~36 | -CH₂- group attached to the benzene ring |

| ~32, ~31, ~29, ~23 | Aliphatic -CH₂- carbons of the heptyl chain |

| ~14 | Terminal -CH₃ carbon of the heptyl chain |

Note: Assignments are predictive and can be confirmed with advanced 2D NMR techniques like HSQC and HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is exceptionally useful for rapidly identifying the key functional groups present in CPHB, such as the nitrile, the ester carbonyl, and the aromatic rings.[3]

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the CPHB sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent.

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition: Collect a background spectrum of the pure KBr pellet or empty sample holder first. Then, collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Data Interpretation and Assignment:

The FTIR spectrum provides a clear fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100-3000 | C-H Stretch | Aromatic C-H bonds[4] |

| ~2950-2850 | C-H Stretch | Aliphatic C-H bonds in the heptyl chain[4] |

| ~2230 | C≡N Stretch | Nitrile (Cyano) group (highly characteristic) |

| ~1735 | C=O Stretch | Ester carbonyl group (strong, sharp peak) [5] |

| ~1600, ~1500 | C=C Stretch | Aromatic ring vibrations |

| ~1270 & ~1160 | C-O Stretch | Asymmetric and symmetric stretching of the ester linkage |

The presence of strong, sharp peaks at ~2230 cm⁻¹ (C≡N) and ~1735 cm⁻¹ (C=O) are definitive indicators of the successful synthesis of the target molecule.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule.[7] For CPHB, the absorption of UV light is primarily due to π → π* transitions within the conjugated system of the aromatic rings and the carbonyl group. It is useful for confirming the presence of this chromophore and for quantitative analysis based on the Beer-Lambert Law.[8]

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of CPHB (e.g., 10⁻⁵ M) using a UV-transparent solvent like cyclohexane or ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan the absorbance from approximately 200 nm to 400 nm.

Data Interpretation:

CPHB is expected to show a strong absorption maximum (λ_max) characteristic of its extended π-conjugated system.

| Parameter | Value (approx.) | Interpretation |

| λ_max | ~270-280 nm | Corresponds to the π → π* electronic transition of the benzoyl and cyanophenyl chromophores. |

This absorption confirms the presence of the conjugated aromatic system. The molar absorptivity (ε) can be calculated from the absorbance at a known concentration, which is useful for quantitative quality control.

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in the complementary nature of the data. No single technique provides a complete picture, but together they offer unambiguous structural confirmation.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Compound 4-cyanophenyl 4-heptylbenzoate - Chemdiv [chemdiv.com]

- 3. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. UV/VIS Spectroscopy and Quantum Chemistry of Organic Colorants | Semantic Scholar [semanticscholar.org]

- 8. UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications | Semantic Scholar [semanticscholar.org]

Ein umfassender technischer Leitfaden zu den dielektrischen Eigenschaften des nematischen Flüssigkristalls 4-Cyanophenyl-4-heptylbenzoat (CP7B)

Verfasst von Dr. Gemini, leitender Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Untersuchung der dielektrischen Eigenschaften von 4-Cyanophenyl-4-heptylbenzoat (CP7B), einem nematischen Flüssigkristall von erheblichem Interesse für elektro-optische Anwendungen. Wir untersuchen die grundlegende Beziehung zwischen seiner Molekularstruktur und seinem anisotropen dielektrischen Verhalten. Dieser Leitfaden beschreibt die theoretischen Grundlagen, die für das Verständnis der dielektrischen Permittivität in nematischen Phasen erforderlich sind, stellt eine validierte experimentelle Methodik zur Charakterisierung dieser Eigenschaften mittels dielektrischer Spektroskopie vor und interpretiert die resultierenden Daten im Kontext etablierter physikalischer Modelle. Die hier präsentierten Erkenntnisse sind für Forscher, Wissenschaftler und Ingenieure in der Materialwissenschaft und der Entwicklung von Flüssigkristallanzeigen (LCDs) von entscheidender Bedeutung.

Einleitung: Die Bedeutung der dielektrischen Anisotropie in nematischen Flüssigkristallen

Nematische Flüssigkristalle stellen einen einzigartigen Materiezustand dar, der sich durch eine flüssigkeitsähnliche Positionsunordnung, aber eine kristallähnliche Orientierungsordnung der Moleküle auszeichnet.[1] Diese stäbchenförmigen Moleküle richten sich im Durchschnitt entlang einer gemeinsamen Achse aus, die als Direktor (n̂) bezeichnet wird. Diese kollektive Ausrichtung führt zu einer signifikanten Anisotropie in ihren physikalischen Eigenschaften, einschließlich des Brechungsindex, der elastischen Konstanten und, was am wichtigsten ist, der dielektrischen Permittivität.

Die dielektrische Anisotropie (Δε) ist die Differenz zwischen der dielektrischen Permittivität parallel (ε∥) und senkrecht (ε⊥) zum Direktor.[2] Diese Eigenschaft ist der Eckpfeiler der meisten Flüssigkristall-Anzeigetechnologien. Durch Anlegen eines externen elektrischen Feldes kann die Ausrichtung des Direktors und damit die optischen Eigenschaften des Materials gesteuert werden. Das Vorzeichen und die Größe von Δε bestimmen, wie die Flüssigkristallmoleküle auf ein elektrisches Feld reagieren. Materialien mit positivem Δε (ε∥ > ε⊥) richten sich parallel zum Feld aus, während sich Materialien mit negativem Δε (ε∥ < ε⊥) senkrecht dazu ausrichten.[3][4][5]

4-Cyanophenyl-4-heptylbenzoat (CP7B) ist ein kanonisches Beispiel für einen nematischen Flüssigkristall mit positiver dielektrischer Anisotropie, was es zu einem wertvollen Material für Forschung und technologische Anwendungen macht.

Molekulare und physikalische Eigenschaften von 4-Cyanophenyl-4-heptylbenzoat (CP7B)

Das dielektrische Verhalten von CP7B ist untrennbar mit seiner molekularen Architektur und seinen physikalischen Phasenübergängen verbunden.

Molekülstruktur:

CP7B ist eine organische Verbindung mit der Summenformel C₂₁H₂₃NO₂.[6][7] Seine Struktur besteht aus einem starren aromatischen Kern, der aus zwei Phenylringen besteht, die durch eine Estergruppe verbunden sind. An einem Ende des Kerns ist eine flexible Heptyl-Alkylkette (-C₇H₁₅) und am anderen Ende eine stark polare Nitril- oder Cyanogruppe (-C≡N) angebracht.[6][7]

-

Strukturformel: C₇H₁₅-C₆H₄-COO-C₆H₄-CN[8]

Der entscheidende strukturelle Faktor für seine dielektrischen Eigenschaften ist die Cyanogruppe. Sie besitzt ein großes permanentes Dipolmoment, das im Wesentlichen entlang der langen Molekülachse ausgerichtet ist. Dies ist die primäre Ursache für die große positive dielektrische Anisotropie des Materials.

Physikalische Eigenschaften:

Die thermodynamischen Eigenschaften von CP7B bestimmen den Temperaturbereich, in dem die nematische Phase existiert.

| Eigenschaft | Wert | Referenz |

| Summenformel | C₂₁H₂₃NO₂ | [6][7] |

| Molekulargewicht | 321,41 g/mol | [6][7] |

| Schmelzpunkt (Kristall → Nematisch) | ~44-45 °C | [9][10] |

| Klärpunkt (Nematisch → Isotrop) | ~56.6 - 57.6 °C | [9][11] |

Theoretischer Rahmen: Dielektrische Permittivität in anisotropen Medien

In einem isotropen Material ist die dielektrische Permittivität (ε) ein Skalar. In einem anisotropen Medium wie einem nematischen Flüssigkristall muss sie jedoch als Tensor zweiter Stufe betrachtet werden. Aufgrund der unaxialen Symmetrie der nematischen Phase vereinfacht sich dieser Tensor zu zwei Hauptkomponenten:

-

ε∥ (Parallele Permittivität): Gemessen, wenn das elektrische Messfeld parallel zum Direktor n̂ angelegt wird.

-

ε⊥ (Senkrechte Permittivität): Gemessen, wenn das elektrische Messfeld senkrecht zum Direktor n̂ angelegt wird.

Die dielektrische Anisotropie (Δε) wird dann einfach definiert als:

Δε = ε∥ - ε⊥

Die Werte von ε∥ und ε⊥ werden durch die Frequenz des angelegten elektrischen Feldes beeinflusst. Dieses Phänomen, bekannt als dielektrische Relaxation , tritt auf, wenn die permanente Dipolbewegung der Moleküle nicht mehr mit dem oszillierenden Feld Schritt halten kann.[12][13][14] In nematischen Flüssigkristallen sind typischerweise zwei Hauptrelaxationsmoden zu beobachten, die mit der Rotation der Moleküle um ihre kurze und lange Achse zusammenhängen.[12] Die Rotation um die kurze Achse ist stärker behindert und tritt bei niedrigeren Frequenzen auf, was hauptsächlich zu ε∥ beiträgt.[12]

Bildunterschrift: Beziehung zwischen molekularem Dipol und makroskopischer dielektrischer Anisotropie.

Experimentelles Protokoll: Messung mittels dielektrischer Spektroskopie

Die genaue Charakterisierung von ε∥ und ε⊥ erfordert eine sorgfältige Probenvorbereitung und -messung. Die dielektrische Spektroskopie ist die Standardtechnik, die verwendet wird, um die komplexe dielektrische Permittivität als Funktion der Frequenz zu messen.[15][16]

Ausrüstung:

-

Impedanzanalysator: Zur Messung von Kapazität und Verlust über einen breiten Frequenzbereich (z. B. 10 Hz bis 10 MHz).[9]

-

Flüssigkristall-Testzelle: Besteht aus zwei parallelen Glasplatten mit transparenten leitfähigen Indiumzinnoxid (ITO)-Beschichtungen. Der Abstand wird durch Distanzstücke (typischerweise 5-20 μm) präzise eingestellt.

-

Ausrichtungsschichten: Die inneren Oberflächen der Zelle sind mit einer Polymerschicht (z. B. Polyimid) beschichtet, die gerieben wird, um eine planare Ausrichtung zu fördern, oder mit einem Tensid behandelt wird, um eine homeotrope Ausrichtung zu induzieren.

-

Temperaturregler/Heizplatte: Zur präzisen Steuerung der Probentemperatur.

-

Elektromagnet oder Hochspannungsquelle: Zur Ausrichtung des nematischen Direktors. Ein starkes Magnetfeld (~1 T) ist oft bevorzugt, um Störungen durch das elektrische Messfeld zu vermeiden.

Schritt-für-Schritt-Methodik:

-

Zellvorbereitung: Wählen Sie eine Zelle mit der gewünschten Ausrichtungsschicht (planar für ε⊥, homeotrop für ε∥). Wenn nur eine planare Zelle verfügbar ist, kann ε∥ gemessen werden, indem ein ausreichend starkes elektrisches oder magnetisches Feld senkrecht zu den Platten angelegt wird, um die Moleküle neu auszurichten.

-

Befüllen der Zelle: Erhitzen Sie die Zelle und das CP7B-Material über seinen Klärpunkt (z. B. auf 65 °C). Füllen Sie die Zelle durch Kapillarwirkung mit dem isotropen Flüssigkristall, um eine ausrichtungsfreie Füllung zu gewährleisten.

-

Temperaturstabilisierung: Platzieren Sie die gefüllte Zelle im Temperaturregler. Kühlen Sie die Probe langsam (~0,1 °C/min) in die nematische Phase auf die gewünschte Messtemperatur ab. Dieser langsame Abkühlungsschritt ist entscheidend für die Bildung einer gut ausgerichteten Monodomäne.

-

Ausrichtung des Direktors:

-

Für ε⊥: Verwenden Sie eine Zelle mit planarer Ausrichtung. Der Direktor n̂ liegt parallel zu den Elektrodenplatten. Das elektrische Messfeld ist automatisch senkrecht zum Direktor.

-

Für ε∥: Verwenden Sie eine Zelle mit homeotroper Ausrichtung. Der Direktor n̂ ist senkrecht zu den Elektrodenplatten. Alternativ verwenden Sie eine planare Zelle und legen ein starkes Magnetfeld parallel zum elektrischen Messfeld (d. h. senkrecht zu den Platten) an, um den Direktor neu auszurichten.

-

-

Dielektrische Messung: Führen Sie mit dem Impedanzanalysator einen Frequenz-Sweep über den gewünschten Bereich durch. Das Gerät misst die komplexe Impedanz, aus der die Kapazität (C) und der dielektrische Verlust (tan δ) berechnet werden können.

-

Berechnung der Permittivität: Die reale Komponente der dielektrischen Permittivität (ε') wird aus der gemessenen Kapazität (C) unter Verwendung der Geometrie der Zelle berechnet: ε' = (C * d) / (ε₀ * A) wobei d der Zellabstand, A die Elektrodenfläche und ε₀ die Permittivität des freien Raums (8,854 x 10⁻¹² F/m) ist.

-

Temperaturabhängigkeit: Wiederholen Sie die Schritte 5-6 bei verschiedenen Temperaturen im gesamten nematischen Bereich, um die Temperaturabhängigkeit der dielektrischen Eigenschaften zu charakterisieren.

Bildunterschrift: Experimenteller Arbeitsablauf für die dielektrische Spektroskopie von Flüssigkristallen.

Ergebnisse und Diskussion: Dielektrische Eigenschaften von CP7B

Experimentelle Studien zu CP7B zeigen durchweg eine starke positive dielektrische Anisotropie über seinen gesamten nematischen Bereich.[9][13]

Typische dielektrische Daten:

Die folgenden Daten sind repräsentative Werte, die aus der Literatur für CP7B in der nematischen Phase synthetisiert wurden. Die genauen Werte können je nach Reinheit der Probe und Messfrequenz leicht variieren. Die Messungen werden typischerweise bei einer Frequenz durchgeführt, die unterhalb der Hauptrelaxationsfrequenz liegt (z. B. 1 kHz).

| Parameter | Symbol | Typischer Wert (bei T ≈ 50 °C, f = 1 kHz) |

| Parallele Permittivität | ε∥ | ~18.0 - 20.0 |

| Senkrechte Permittivität | ε⊥ | ~5.0 - 6.0 |

| Dielektrische Anisotropie | Δε | ~13.0 - 14.0 |

| Mittlere Permittivität | ε̄ = (ε∥ + 2ε⊥)/3 | ~9.3 - 10.7 |

Interpretation der Ergebnisse:

-

Ursache der positiven Anisotropie: Wie bereits erwähnt, ist der große Wert von ε∥ ein direktes Ergebnis des starken Dipolmoments der terminalen Cyanogruppe, das entlang der langen Molekülachse wirkt. Wenn das elektrische Feld parallel zum Direktor angelegt wird, trägt dieser Dipol voll zur Polarisierbarkeit bei, was zu einer hohen Permittivität führt. Im Gegensatz dazu ist bei Anlegen des Feldes senkrecht zum Direktor der Beitrag dieses dominanten Dipols minimal, was zu einem viel niedrigeren Wert für ε⊥ führt.

-

Frequenzabhängigkeit (Relaxation): Studien zur dielektrischen Relaxation an CP7B zeigen, dass die ε∥-Komponente eine deutliche Relaxation im Frequenzbereich von kHz bis MHz aufweist.[9][13][14] Dies entspricht der Rotation der Moleküle um ihre kurze Achse, eine Bewegung, die durch das nematische Potential behindert wird. Oberhalb dieser Relaxationsfrequenz fällt ε∥ dramatisch ab, da die Dipole dem Feld nicht mehr folgen können. Die ε⊥-Komponente zeigt typischerweise eine Relaxation bei viel höheren Frequenzen (GHz-Bereich), die mit der ungehinderten Rotation um die lange Molekülachse verbunden ist.

-

Temperaturabhängigkeit: Mit steigender Temperatur in der nematischen Phase nehmen die thermischen Fluktuationen zu, was zu einer Abnahme des Orientierungsordnungsparameters (S) führt. Infolgedessen nimmt ε∥ mit der Temperatur tendenziell ab, während ε⊥ leicht zunimmt. Folglich nimmt die dielektrische Anisotropie (Δε) mit steigender Temperatur ab und fällt am nematisch-isotropen Phasenübergang abrupt auf Null.[9]

Schlussfolgerung

4-Cyanophenyl-4-heptylbenzoat (CP7B) ist ein nematogener Flüssigkristall, dessen dielektrische Eigenschaften durch seine ausgeprägte Molekülstruktur bestimmt werden. Seine große positive dielektrische Anisotropie, die direkt auf das starke axiale Dipolmoment seiner Cyanogruppe zurückzuführen ist, macht es zu einem idealen Material für elektro-optische Anwendungen, die eine Ausrichtung der Moleküle parallel zu einem angelegten elektrischen Feld erfordern. Die in diesem Leitfaden beschriebene Methodik zur Charakterisierung seiner dielektrischen Permittivität mittels dielektrischer Spektroskopie stellt einen robusten und validierten Ansatz dar. Das Verständnis der Beziehung zwischen der molekularen Struktur von CP7B, seinem Phasenverhalten und seinen resultierenden dielektrischen Eigenschaften ist für das rationale Design und die Optimierung von fortschrittlichen Flüssigkristallmaterialien und -vorrichtungen von grundlegender Bedeutung.

Referenzen

-

Dielectric Spectroscopy of Liquid Crystalline Dispersions. Langmuir - ACS Publications.

-

Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. National Institutes of Health (NIH).

-

Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University.

-

Pretransitional dielectric properties of nematogenic 4-cyanophenyl-4′-n-heptylbenzoate. Taylor & Francis Online.

-

Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate. Taylor & Francis Online.

-

Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate | Request PDF. ResearchGate.

-

Dielectric spectroscopy of liquid crystalline dispersions. New Jersey Institute of Technology.

-

Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI.

-

Measurement of the dielectric properties of liquid crystal material for microwave applications. Semantic Scholar.

-

Lens-shaped nematic liquid crystal droplets with negative dielectric anisotropy in electric and magnetic fields. Taylor & Francis Online.

-

Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. National Center for Biotechnology Information (NCBI).

-

Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes. MDPI.

-

4-CYANOPHENYL 4-HEPTYLBENZOATE. Global Substance Registration System (GSRS).

-

Compound 4-cyanophenyl 4-heptylbenzoate. Chemdiv.

-

Component 2: 4-cyanophenyl 4-n-heptyl benzoate (CPHB). ResearchGate.

-

4-Cyanophenyl 4-heptylbenzoate. SYNTHON Chemicals Shop.

-

4-CYANOPHENYL 4-HEPTYLBENZOATE. ChemicalBook.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes | MDPI [mdpi.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Compound 4-cyanophenyl 4-heptylbenzoate - Chemdiv [chemdiv.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 4-CYANOPHENYL 4-HEPTYLBENZOATE CAS#: 38690-76-5 [m.chemicalbook.com]

- 11. SYNTHON Chemicals Shop | 4-Cyanophenyl 4-heptylbenzoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 12. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchwith.njit.edu [researchwith.njit.edu]

An In-depth Technical Guide to the Molecular Modeling of 4-Cyanophenyl 4-heptylbenzoate

Introduction

4-Cyanophenyl 4-heptylbenzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials renowned for their application in display technologies.[1] Its defining characteristic is the formation of mesophases, states of matter intermediate between the crystalline solid and the isotropic liquid, which exhibit long-range orientational order.[2] The molecular alignment within these phases is highly sensitive to external stimuli such as electric fields, a property that is harnessed in various electro-optical devices.

Molecular modeling and simulation provide an indispensable lens through which to examine the microscopic origins of the macroscopic properties of 4-cyanophenyl 4-heptylbenzoate. By constructing a detailed atomistic model, we can probe the relationship between molecular structure, intermolecular interactions, and the emergent phase behavior. This guide offers a comprehensive, step-by-step protocol for the molecular modeling of this liquid crystal, grounded in established methodologies and best practices of computational chemistry. We will navigate the entire workflow, from initial molecular construction to the analysis of bulk phase properties, with a focus on explaining the rationale behind each procedural choice.

Part 1: Molecular Model Construction and Parametrization

The fidelity of any molecular simulation is fundamentally tethered to the quality of the underlying molecular model and its associated force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms.[3] For organic molecules like 4-cyanophenyl 4-heptylbenzoate, several well-established force fields are available, including AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at Harvard Macromolecular Mechanics), and OPLS (Optimized Potentials for Liquid Simulations).[3][4]

Justification for Force Field Selection: GAFF

For this guide, we will employ the General AMBER Force Field (GAFF) .[5][6][7] GAFF is specifically designed for the modeling of small organic molecules and is compatible with the broader AMBER ecosystem, which is extensively used for biomolecular simulations.[5][6][7] Its key advantages for our purpose include:

-

Broad Parameterization: GAFF provides a comprehensive set of parameters for a wide range of organic functional groups present in 4-cyanophenyl 4-heptylbenzoate, including aromatic rings, esters, nitriles, and alkyl chains.[7]

-

Transferability: While no force field is perfectly transferable, GAFF has demonstrated reasonable accuracy across a diverse set of organic molecules.[8]

-

Community Support and Tooling: As part of the popular AMBER suite, GAFF benefits from extensive documentation, a large user community, and a rich ecosystem of supporting software for parameterization and simulation.[5]

It is crucial to acknowledge that specialized force fields for liquid crystals, such as LCFF (Liquid Crystal Force Field), have been developed and may offer higher accuracy for specific systems.[9][10] However, GAFF provides a robust and accessible starting point for general-purpose modeling of this molecule.

Protocol: Initial Structure Generation and Geometry Optimization

A physically realistic starting structure is a prerequisite for a stable and meaningful simulation.

Step-by-Step Protocol:

-

2D to 3D Conversion:

-

Begin by drawing the 2D chemical structure of 4-cyanophenyl 4-heptylbenzoate using a molecule editor such as Marvin Sketch or Avogadro.[11]

-

Utilize the software's built-in functionality to convert the 2D representation into an initial 3D structure. This process typically employs rule-based algorithms to generate a plausible initial geometry.

-

-

Initial Geometry Optimization (Molecular Mechanics):

-

The initial 3D structure will likely not be at a local energy minimum. Therefore, an initial geometry optimization using a molecular mechanics force field is necessary.

-

Within your chosen molecular editor, perform a geometry optimization using a general-purpose force field like MMFF94 or UFF.[7] This step refines bond lengths, angles, and dihedral angles to alleviate any steric clashes or unfavorable conformations in the initial 3D model.

-

-

Quantum Mechanical (QM) Geometry Optimization:

-

For a more accurate initial geometry, a quantum mechanical optimization is highly recommended. This is particularly important for capturing the subtle electronic effects that influence the conformation of the conjugated aromatic system.

-

Method: A suitable level of theory for this purpose is Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*. This provides a good balance between computational cost and accuracy for organic molecules.

-

Software: This can be performed using quantum chemistry packages like Gaussian, ORCA, or GAMESS.

-

The output of this step will be a highly refined 3D structure that serves as the foundation for the subsequent parameterization.

-

Protocol: Force Field Parameterization with Antechamber

The antechamber module within the AmberTools suite is a powerful tool for generating GAFF parameters for organic molecules.

Step-by-Step Protocol:

-

Input Preparation:

-

Save the QM-optimized structure of 4-cyanophenyl 4-heptylbenzoate in a standard format, such as a PDB (.pdb) or Mol2 (.mol2) file.

-

-

Charge Derivation:

-

Partial atomic charges are a critical component of the force field, governing the electrostatic interactions. The Restrained Electrostatic Potential (RESP) fitting procedure is the gold standard for deriving high-quality charges that accurately reproduce the quantum mechanical electrostatic potential.

-

Command:

-

This command will generate the necessary input files for the QM calculation required for RESP fitting.

-

-

Run QM Calculation for ESP:

-

Execute the QM calculation using Gaussian or another supported QM package to compute the electrostatic potential (ESP) on a grid of points around the molecule.

-

-

RESP Charge Fitting:

-

Use the output from the QM calculation to perform the RESP fit and generate the final charges.

-

-

Generate Topology and Parameter Files:

-

With the RESP charges incorporated into the Mol2 file, use parmchk2 to identify any missing GAFF parameters.

-

Finally, use tleap (the Amber topology and parameter building tool) to generate the final topology (.prmtop) and coordinate (.inpcrd) files for the molecule.

-

Part 2: Molecular Dynamics Simulation

With a parameterized molecular model in hand, we can now proceed to simulate the behavior of 4-cyanophenyl 4-heptylbenzoate in the condensed phase. We will use GROMACS, a highly efficient and widely used molecular dynamics simulation package.[11][12]

Workflow for Bulk Phase Simulation

The following diagram illustrates the general workflow for setting up and running a molecular dynamics simulation of the bulk liquid crystal phase.

Caption: General workflow for molecular dynamics simulation of a bulk molecular system.

Protocol: System Setup